molecular formula C23H24N2O6S B11331854 2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione

2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B11331854
M. Wt: 456.5 g/mol
InChI Key: DEBPERNOEKIGRY-UHFFFAOYSA-N
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Description

2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as amido-nitriles, nickel catalysts, and various oxidizing agents . The reaction conditions typically require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts, oxidizing agents like TBHP, and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of phase transfer catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazepine derivatives and piperidine-containing molecules, such as:

Uniqueness

The presence of the piperidine sulfonyl group, in particular, may enhance its biological activity and make it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

IUPAC Name

2-methyl-4-[2-oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C23H24N2O6S/c1-16-22(27)25(23(28)19-7-3-4-8-21(19)31-16)15-20(26)17-9-11-18(12-10-17)32(29,30)24-13-5-2-6-14-24/h3-4,7-12,16H,2,5-6,13-15H2,1H3

InChI Key

DEBPERNOEKIGRY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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